molecular formula C14H19NO B13201309 1-Benzyl-2,6-dimethylpiperidin-3-one CAS No. 1315367-60-2

1-Benzyl-2,6-dimethylpiperidin-3-one

Cat. No.: B13201309
CAS No.: 1315367-60-2
M. Wt: 217.31 g/mol
InChI Key: JUVFBCNKSXUBOK-UHFFFAOYSA-N
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Description

1-Benzyl-2,6-dimethylpiperidin-3-one is a chemical compound with the molecular formula C14H19NO. It belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with benzyl and dimethyl groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,6-dimethylpiperidin-3-one can be synthesized through several methods. One common approach involves the alkylation of 2,6-dimethylpiperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,6-dimethylpiperidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of benzyl carboxylic acid or benzyl ketone derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-Benzyl-2,6-dimethylpiperidin-3-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the development of drugs targeting neurological disorders and pain management.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,6-dimethylpiperidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and dimethyl groups enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors or inhibit enzyme activity, leading to its therapeutic effects.

Comparison with Similar Compounds

    2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the benzyl group.

    1-Benzyl-3,3-dimethylpiperidin-4-one: Another piperidine derivative with a different substitution pattern.

Uniqueness: 1-Benzyl-2,6-dimethylpiperidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and dimethyl groups enhances its versatility in various applications compared to other piperidine derivatives.

Properties

CAS No.

1315367-60-2

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-benzyl-2,6-dimethylpiperidin-3-one

InChI

InChI=1S/C14H19NO/c1-11-8-9-14(16)12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3

InChI Key

JUVFBCNKSXUBOK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(N1CC2=CC=CC=C2)C

Origin of Product

United States

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